1-Acetyl-3,5-diphenylpyrazolidine

描述

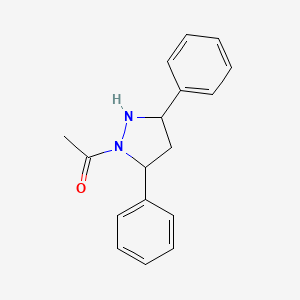

1-Acetyl-3,5-diphenylpyrazolidine (CAS: 332102-25-7) is a heterocyclic organic compound featuring a pyrazolidine core substituted with two phenyl groups at positions 3 and 5 and an acetyl group at position 1. Its molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.35 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmacological studies, though specific applications remain under investigation .

属性

IUPAC Name |

1-(3,5-diphenylpyrazolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-11,16-18H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHCFSLKUFAMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389557 | |

| Record name | 1-acetyl-3,5-diphenylpyrazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332102-25-7 | |

| Record name | 1-acetyl-3,5-diphenylpyrazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Acetyl-3,5-diphenylpyrazolidine typically involves the reaction of 3,5-diphenylpyrazolidine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques .

化学反应分析

1-Acetyl-3,5-diphenylpyrazolidine undergoes various chemical reactions, including:

Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

1-Acetyl-3,5-diphenylpyrazolidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.

作用机制

The mechanism of action of 1-Acetyl-3,5-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may act on specific enzymes or receptors involved in disease pathways .

相似化合物的比较

Table 1: Molecular Properties of 1-Acetyl-3,5-diphenylpyrazolidine and a Constitutional Isomer

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₇H₁₈N₂O | 266.35 | 332102-25-7 | Pyrazolidine core with acetyl and two phenyl groups |

| (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine | C₁₇H₁₈N₂O | 266.35 | 625409-25-8 | Indole and methoxybenzyl substituents |

Key Observations :

- Both compounds share identical molecular formulas and weights but differ in functional groups and core structures.

Physicochemical and Reactivity Comparison

Table 2: Functional Group Impact on Properties

| Compound Type | Core Structure | Key Functional Groups | Predicted Lipophilicity (LogP)* | Stability Notes |

|---|---|---|---|---|

| This compound | Saturated pyrazolidine | Acetyl, phenyl | Moderate (estimated ~3.5) | Stable under inert conditions |

| Pyrazole derivatives (e.g., (3,5-Diphenyl-pyrazol-1-yl)-acetic acid) | Unsaturated pyrazole | Carboxylic acid, phenyl | Low (estimated ~2.0) | Susceptible to oxidation |

Analysis :

- The saturated pyrazolidine ring in this compound enhances stability compared to unsaturated pyrazole derivatives, which may exhibit higher reactivity due to conjugated double bonds .

生物活性

1-Acetyl-3,5-diphenylpyrazolidine (CAS No. 332102-25-7) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its molecular formula is C17H18N2O, with a molecular weight of 266.34 g/mol. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.

This compound exhibits a unique structure that allows it to interact with various biological targets. The compound's mechanism of action involves:

- Enzyme Interaction : It can modulate enzyme activity by binding to active sites or allosteric sites, affecting metabolic pathways and biochemical processes.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways and physiological responses.

Biological Applications

The biological applications of this compound include:

- Pharmaceutical Research : It is being investigated for potential therapeutic uses, particularly as an anti-inflammatory and anticancer agent due to its ability to influence cellular processes.

- Biochemical Studies : The compound serves as a biochemical probe for studying enzyme interactions and metabolic pathways in various organisms.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3,5-Diphenylpyrazolidine | Lacks acetyl group | Different reactivity and biological properties |

| 1-Acetyl-3-phenylpyrazolidine | One phenyl group | Simpler structure; potentially less versatile |

| 1-Acetyl-5-phenylpyrazolidine | One phenyl group | Affects chemical and biological properties |

The presence of the acetyl group in this compound enhances its reactivity and potential for diverse applications compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects in vitro, making it a candidate for developing new anti-inflammatory drugs .

- Plant Growth Regulation : In agricultural studies, derivatives of pyrazolidines have shown promise in enhancing plant growth. For example, compounds similar to this compound have been tested for their effects on seed germination and vegetative growth in barley and other crops .

- Cytokinin-like Activity : Studies have demonstrated that certain pyrazolidine derivatives can stimulate cytokinin-like activity in plants, promoting growth and development comparable to traditional phytohormones like auxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。